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6-nitro-1H-indole-3-carbonitrile

Cat. No.: B1296302
CAS No.: 4769-99-7
M. Wt: 187.15 g/mol
InChI Key: ZYNGQQUAXSHFSR-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Nitrile Moieties in Organic Synthesis and Derivatives Research

The indole ring system is a cornerstone of modern organic and medicinal chemistry. nih.gov Described as a "privileged" structure, this bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of numerous natural products and synthetic compounds with profound biological activity. nih.govsigmaaldrich.com Its presence in the essential amino acid tryptophan, the neurotransmitter serotonin, and potent anticancer agents like vincristine (B1662923) and vinblastine (B1199706) underscores its biological importance. nih.govsigmaaldrich.com In organic synthesis, the indole scaffold serves as a versatile building block for creating complex molecular architectures, making it a frequent target for the development of new synthetic methodologies. sigmaaldrich.commdpi.com

The nitrile group (-C≡N) is another functional group of great importance in synthetic chemistry. Aromatic nitriles are recognized as versatile intermediates, serving as precursors for a variety of other functional groups, including amines and carboxylic acids. acs.org Their stability and unique reactivity make them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds. acs.org The hydrolysis of a nitrile can yield a carboxylic acid, while its reduction can produce a primary amine, demonstrating its utility in molecular transformations. acs.org

Overview of Nitro-Substituted Indole Derivatives in Contemporary Academic Chemistry

The introduction of a nitro group (-NO₂) onto the indole scaffold gives rise to nitro-substituted indole derivatives, a class of compounds with significant synthetic and practical utility. These compounds are of substantial interest in contemporary research due to their diverse applications. For instance, theoretical studies have explored their potential as high-energy-density materials. sigmaaldrich.com

In medicinal chemistry, nitroindoles have been investigated for various therapeutic purposes. Research into 5-nitroindole (B16589) derivatives has shown their ability to act as binders for c-Myc G-quadruplex DNA, indicating potential applications in anticancer drug development. aksci.com The nitro group is a powerful electron-withdrawing moiety that significantly influences the electronic properties of the indole ring. mdpi.comnih.gov This electronic modification can enhance the molecule's interaction with biological targets and can also render the compound susceptible to bioreduction within cells, a mechanism often linked to antimicrobial and cytotoxic effects. nih.gov Furthermore, the electrophilic nature of nitroindoles, particularly 3-nitroindoles, has been exploited in novel chemical reactions, such as dearomatization processes, to generate structurally diverse and complex substituted indolines. researchgate.net

Rationale for Dedicated Scholarly Investigation of 6-Nitro-1H-indole-3-carbonitrile

The specific focus on this compound is justified by its identity as a synthetic intermediate and a potential bioactive molecule. Its structure combines the key features discussed above: the privileged indole core, a synthetically versatile nitrile group, and an activity-modulating nitro group.

The rationale for its study can be understood by examining its close analogue, 6-nitro-1H-indole-3-carbaldehyde. Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of biologically active compounds and natural products. researchgate.netresearchgate.net The aldehyde at the 3-position is readily transformed into other functional groups, providing a gateway to a wide array of derivatives. researchgate.net Research has identified that 6-nitro-1H-indole-3-carbaldehyde and its derivatives possess notable biological potential, including enzyme inhibition and possible antimicrobial and anticancer activities. The presence of the nitro group at the 6-position is crucial, as it significantly alters the molecule's electronic profile, making it a valuable subject for synthetic and medicinal chemistry exploration.

Given that the conversion of an aldehyde to a nitrile is a well-established transformation in organic synthesis, this compound is a logical and important target for synthesis. The nitrile group can act as a bioisostere for other functional groups or serve as a handle for further chemical modification. The investigation of this specific compound allows researchers to explore how the combination of these three functional moieties influences its chemical reactivity, physical properties, and potential biological activity, contributing to the broader understanding of structure-activity relationships in medicinal chemistry.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4769-99-7 sigmaaldrich.com
Molecular Formula C₉H₅N₃O₂ sigmaaldrich.comcalpaclab.com
Molecular Weight 187.15 g/mol calpaclab.com
Synonyms 3-Cyano-6-nitroindole aksci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3O2 B1296302 6-nitro-1H-indole-3-carbonitrile CAS No. 4769-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNGQQUAXSHFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300543
Record name 6-nitro-1H-indole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4769-99-7
Record name 6-Nitro-1H-indole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4769-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Simulated NMR Values vs. Experimental Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By comparing experimentally obtained chemical shifts with those predicted by computational models, a high degree of confidence in the structural assignment can be achieved.

Below is a table illustrating a hypothetical comparison, based on typical shifts for related indole (B1671886) structures, to demonstrate the principle.

Proton/Carbon Experimental Chemical Shift (ppm) Simulated Chemical Shift (ppm) Difference (ppm)
H-28.308.250.05
H-47.667.610.05
H-57.057.000.05
H-77.707.650.05
C-2135.3134.80.5
C-385.985.50.4
C-3a127.1126.70.4
C-4123.5123.00.5
C-5118.5118.00.5
C-6132.5132.00.5
C-778.277.80.4
C-7a137.2136.80.4
C≡N115.9115.50.4

Note: The experimental values are based on data for 7-iodo-1H-indole-3-carbonitrile and are illustrative. mdpi.com The simulated values are hypothetical to demonstrate the comparative principle.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption characteristics of nitroindole isomers are distinct, with most showing a broad absorption peak in the near-UV range (300–400 nm). nih.gov For instance, 6-nitroindole (B147325) exhibits two maxima in this region. nih.gov The position and intensity of these absorption bands are influenced by the substituent groups on the indole ring. ru.nl

The UV-Vis spectrum of a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, shows absorption bands at 295 and 340 nm in acetonitrile (B52724). researchgate.net This provides a reference for the expected absorption regions for nitro-aromatic systems. The electronic nature of the substituent and its position on the indole ring critically influence the energetic ordering of the lowest excited singlet states (¹Lₐ and ¹Lₑ). ru.nl

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI/TOF MS)

Electrospray Ionization Time-of-Flight (ESI/TOF) mass spectrometry is a soft ionization technique that is well-suited for determining the accurate mass of molecules. High-resolution mass spectrometry (HRMS) using ESI can confirm the elemental composition of a compound with high precision. For example, the calculated m/z for the protonated molecule [M+H]⁺ of a related nitroindole derivative, 3-methyl-6-nitro-1H-indole, is 177.0664, with an experimental value of 177.0658. doi.org This high level of accuracy provides strong evidence for the molecular formula.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, particularly useful for the analysis of a wide range of analytes. nih.gov Nitroindole derivatives themselves have been successfully employed as matrices in MALDI-MS, demonstrating their ability to facilitate the ionization of other molecules. nih.gov This technique is valuable for obtaining molecular ion information with minimal fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. notulaebotanicae.ro While a powerful analytical tool, the quantitative analysis of isomers like nitrotoluenes by GC-MS can sometimes exhibit a non-linear detector response, especially at higher concentrations. bibliotekanauki.pl

In the analysis of nitroaromatic compounds, characteristic fragmentation patterns are observed. nih.gov For nitroindoles, the molecular ion peak (M⁺) is typically observed. nih.gov Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂. nih.gov For a compound like 3-nitroindole, prominent fragments are observed at m/z 132 ([M-NO]⁺) and m/z 116 ([M-NO₂]⁺), in addition to the molecular ion at m/z 162. nih.gov These characteristic fragmentation patterns are crucial for identifying nitroindole structures in complex mixtures. nih.gov

Ion m/z Proposed Fragmentation Reference
[M]⁺187Molecular Ion
[M-NO]⁺157Loss of Nitric Oxide nih.gov
[M-NO₂]⁺141Loss of Nitrogen Dioxide nih.gov

Note: The m/z values are hypothetical for 6-nitro-1H-indole-3-carbonitrile, based on its molecular weight and common fragmentation patterns of nitroindoles.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

DFT is a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. It is frequently used to determine the optimized geometry and various electronic properties that govern a molecule's behavior.

Geometry Optimization and Conformational Analysis

The initial step in a computational study is typically geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For a molecule like 6-nitro-1H-indole-3-carbonitrile, conformational analysis would also be crucial to identify the most stable spatial arrangement of its functional groups. While computational studies on related indole (B1671886) derivatives have been performed, specific optimized coordinates and conformational analysis for this compound are not documented in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large gap generally implies high stability and low reactivity. For nitro-containing aromatic compounds, the HOMO is often localized on the aromatic ring, while the LUMO can be centered on the electron-withdrawing nitro group. Specific energy values for the HOMO, LUMO, and the corresponding energy gap for this compound are not found in the available research.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (nucleophilic sites), while blue areas signify positive potential (electrophilic sites). For this compound, one would expect negative potential around the oxygen atoms of the nitro group and the nitrogen of the nitrile group, and positive potential near the hydrogen atoms. However, a specific MEP map and its corresponding potential values for this compound are not available in the literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. This analysis can quantify the stabilization energies associated with these interactions. While NBO analysis is a standard computational technique, specific NBO studies detailing charge distribution and interaction energies for this compound have not been published.

Fukui Function Analysis for Chemical Reactivity Descriptors

Fukui functions are used within DFT to describe the local reactivity of different atomic sites in a molecule. They help in predicting where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack. The calculation of condensed Fukui functions for each atom in this compound would pinpoint the most reactive centers. Such specific data is not present in the reviewed scientific papers.

Basis Set Selection and Functional Evaluation (e.g., B3LYP, CAM-B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional (e.g., B3LYP, CAM-B3LYP) and the basis set (e.g., 6-311G, cc-pVTZ). The B3LYP functional is widely used for its balance of accuracy and computational cost in predicting molecular geometries and energies. For systems with significant charge-transfer character, long-range corrected functionals like CAM-B3LYP are often preferred. The selection of a basis set determines the flexibility given to the orbitals. While these methods are standard, a comparative evaluation of different functionals and basis sets for the specific case of this compound has not been documented.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, and the oscillator strengths, which determine the intensity of the corresponding absorption bands.

For this compound, a TD-DFT simulation would reveal key transitions in the ultraviolet-visible (UV-Vis) region. The analysis would identify the specific molecular orbitals involved in the most significant electronic transitions. Typically, for a molecule with its substituent pattern, one would expect the highest occupied molecular orbital (HOMO) to be localized primarily on the indole ring, while the lowest unoccupied molecular orbital (LUMO) would be influenced by the electron-withdrawing nitro (-NO₂) and carbonitrile (-CN) groups. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is crucial in determining the color and electronic properties of the compound. A TD-DFT calculation would provide precise wavelengths for maximal absorption (λmax) and help characterize the nature of these transitions (e.g., π→π* or intramolecular charge transfer).

Table 1: Illustrative TD-DFT Data for this compound Note: The following data is an illustrative example of typical results from a TD-DFT calculation and is not based on published experimental or computational findings for this specific compound.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
3.543500.45HOMO -> LUMO (95%)
4.133000.12HOMO-1 -> LUMO (88%)
4.772600.28HOMO -> LUMO+1 (91%)

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry and extended π-conjugated systems, like this compound, are candidates for materials with nonlinear optical (NLO) properties. These properties are critical for applications in optoelectronics, including frequency conversion and optical switching. NLO behavior is described by the polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ).

Polarizability (α) measures the ease with which the electron cloud of a molecule can be distorted by an external electric field. DFT calculations can determine the static polarizability (at zero frequency) and dynamic polarizability (at specific frequencies of incident light). A high polarizability value is a prerequisite for significant NLO activity. The presence of the delocalized π-system in the indole ring, coupled with the strong electron-withdrawing groups, is expected to make this compound highly polarizable.

The first hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for effects like second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must be non-centrosymmetric. The asymmetric substitution on the indole ring of this compound fulfills this requirement. The magnitude of β is strongly dependent on the intramolecular charge transfer characteristics, which are pronounced in this molecule due to the donor-π-acceptor nature (indole as the donor, the ring as the bridge, and nitro/carbonitrile as acceptors). The second-order hyperpolarizability (γ) describes the third-order NLO response. Computational analysis would quantify these properties, providing a theoretical basis for the molecule's potential in NLO applications.

The Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) is a computational method used to simulate the effect of a solvent on the properties of a molecule. Since NLO properties are often measured in solution, understanding solvent effects is crucial. The IEFPCM model treats the solvent as a continuous medium with a specific dielectric constant. By performing NLO calculations within this model, one can predict how the polarizability and hyperpolarizabilities of this compound would change in different solvent environments, which is vital for designing practical NLO materials.

Table 2: Illustrative NLO Properties of this compound in Gas Phase and Solvent Note: The following data is an illustrative example of typical results from NLO calculations and is not based on published findings for this specific compound.

PropertyGas PhaseIEFPCM (Chloroform, ε=4.81)Unit
αtotal25.128.310-24 esu
βtotal45.755.910-30 esu
γtotal90.2115.610-36 esu

Advanced Topology and Intermolecular Interaction Analyses

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the nature and closeness of its intermolecular contacts.

For this compound, this analysis would identify the key interactions that stabilize its crystal structure. These are likely to include:

H···O contacts: Hydrogen bonds between the indole N-H group or C-H groups and the oxygen atoms of the nitro group on a neighboring molecule.

H···N contacts: Interactions involving the nitrogen of the carbonitrile group.

π-π stacking: Interactions between the aromatic indole rings of adjacent molecules.

The analysis also generates 2D "fingerprint plots," which summarize all the intermolecular contacts as a scatter plot. Each point on the plot represents a pair of distances (dᵢ and dₑ) from the surface to the nearest atoms inside and outside the surface, respectively. The percentage contribution of each type of interaction (e.g., H···H, C···H, O···H) to the total Hirshfeld surface area can be calculated precisely, offering a detailed quantitative picture of the crystal packing forces. This information is invaluable for understanding the solid-state properties of the material and for crystal engineering.

Table 3: Illustrative Hirshfeld Surface Interaction Contributions for this compound Note: The following data is an illustrative example of typical results from a Hirshfeld surface analysis and is not based on published findings for this specific compound.

Interaction TypeContribution to Hirshfeld Surface (%)
H···O / O···H28.5
H···H25.2
C···H / H···C15.8
N···H / H···N9.5
C···C (π-π stacking)7.3
Other13.7

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a computational tool that helps in identifying and visualizing non-covalent interactions (NCIs) by analyzing the electron density (ρ) and its gradient (∇ρ). jussieu.frchemrxiv.org For this compound, RDG analysis would reveal the nature and strength of various intramolecular and intermolecular interactions that govern its structure and properties in different environments.

The primary non-covalent interactions expected within the molecular system of this compound include hydrogen bonds and van der Waals forces. The indole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. These interactions are crucial in the formation of dimers or larger aggregates in the solid state. Van der Waals interactions, arising from temporary fluctuations in electron density, would be present across the entire molecule, particularly involving the aromatic rings. RDG analysis allows for the visualization of these interactions as low-density, low-gradient regions within the molecule. jussieu.frchemrxiv.org

Table 1: Predicted Non-Covalent Interactions in this compound based on RDG Analysis Principles.
Interaction TypeParticipating Atoms/GroupsSignificance
Hydrogen Bonding (Intermolecular)Indole (N-H) as donor; Nitro (O) or Nitrile (N) as acceptorDictates crystal packing and influences solubility.
π-π Stacking (Intermolecular)Interaction between indole rings of adjacent moleculesContributes to the stability of the crystal lattice.
van der Waals ForcesThroughout the moleculeGeneral attractive forces influencing molecular conformation and packing.
Dipole-Dipole InteractionsBetween the polar nitro (-NO₂) and nitrile (-CN) groupsInfluences molecular orientation and intermolecular forces.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Density Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to analyze the spatial localization of electrons, providing insights into chemical bonding and electronic structure. wikipedia.orgresearchgate.net ELF measures the likelihood of finding an electron near a reference electron, effectively mapping out regions of high electron pair probability, such as covalent bonds and lone pairs. wikipedia.orgresearchgate.net LOL, on the other hand, highlights regions where localized orbitals overlap significantly, offering a clear picture of bonding based on kinetic energy density. researchgate.netrsc.org

For this compound, ELF and LOL analyses would distinctly characterize the electronic nature of the indole ring system and its powerful electron-withdrawing substituents. The analysis would show high localization in the C-C, C-H, C-N, and N-H single bonds, as well as the C≡N triple bond. The nitro group would exhibit high localization around the oxygen atoms, corresponding to lone pairs. The delocalized π-system of the indole ring would be visualized as a region of intermediate electron localization. rsc.org These methods provide a chemically intuitive map of electron distribution, confirming the effects of the electron-withdrawing nitro and nitrile groups on the aromatic system. researchgate.netnih.gov

Table 2: Expected Electron Localization Patterns in this compound from ELF/LOL Analysis.
Molecular RegionExpected ELF/LOL ValueInterpretation
N-H, C-H, C-C BondsHigh (approaching 1.0)Highly localized electron pairs, characteristic of covalent bonds.
C≡N Triple BondHighStrongly localized bonding region.
Nitro Group (N-O Bonds and O lone pairs)HighLocalized bonding electrons and lone pairs on oxygen atoms.
Indole π-SystemIntermediateDelocalized π-electrons across the bicyclic ring structure.

Mechanistic Computational Studies of Reactions Involving Nitro and Nitrile Groups

Computational studies are instrumental in elucidating the complex reaction mechanisms involving the nitro and nitrile functionalities of this compound. Density Functional Theory (DFT) is a common method used for these investigations, providing detailed energy profiles of reaction pathways.

Identification of Key Catalytic Intermediates

The catalytic reduction of aromatic nitro compounds is a fundamentally important transformation. Computational studies on this process have identified several key intermediates. orientjchem.org The reaction typically proceeds through a stepwise reduction mechanism. For the nitro group of this compound, the catalytic hydrogenation process is proposed to involve initial conversion to a nitroso intermediate (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) derivative (Ar-NHOH), and finally to the corresponding amine (Ar-NH2). orientjchem.orgccspublishing.org.cn Computational models can calculate the relative stabilities of these intermediates and the transition states connecting them, providing a detailed map of the reaction pathway. researchgate.net

Similarly, computational studies on reactions involving the nitrile group, such as palladium-catalyzed hydrogenations, have shown that coordination of the nitrile to the metal center is a critical step. nih.govacs.org This coordination activates the nitrile for subsequent transformations. Intermediate imines are key species in the pathway to forming primary or secondary amines. nih.gov

Table 3: Computationally Identified Key Intermediates in Reactions of Nitro and Nitrile Groups.
Functional GroupReaction TypeKey Intermediate(s)Significance
Nitro (-NO₂)Catalytic HydrogenationNitroso (Ar-NO), Hydroxylamine (Ar-NHOH)Sequential reduction products on the pathway to the amine. orientjchem.orgccspublishing.org.cn
Nitrile (-CN)Catalytic HydrogenationImine (R-CH=NH)Crucial intermediate determining the selectivity towards primary or secondary amines. nih.gov
Nitrile (-CN)Pd-catalyzed C-H activationNitrile-Palladium ComplexActivation of adjacent C-H bonds for functionalization. acs.org

Kinetics and Thermodynamic Parameters Calculations

Computational chemistry allows for the calculation of important kinetic and thermodynamic parameters that govern chemical reactions. For the reactions of this compound, these calculations can predict reaction rates, equilibria, and feasibility.

Table 4: Representative Kinetic and Thermodynamic Parameters from Computational Studies of Related Reactions.
ReactionParameterTypical Calculated Value/TrendSignificance
Catalytic Reduction of a NitroareneActivation Energy (Ea)~30-60 kJ/molLower Ea indicates a faster reaction rate. Influenced by catalyst and substituents. researchgate.net
Catalytic Reduction of a NitroareneEnthalpy of Reaction (ΔH)ExothermicThe overall reduction is typically a thermodynamically favorable process.
N₂ Hydrogenation (related to N-N bond activation)Gibbs Free Energy of Reaction (ΔG)Varies per step; overall negative for favorable reactionsDetermines the spontaneity of each elementary reaction step. rsc.org
Catalytic Reduction of NitrophenolsPseudo-first-order rate constant (k_app)Increases with temperatureAllows for comparison of catalytic activity under different conditions. rsc.org

Reactivity Profiles and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Nitroindole Core

The indole (B1671886) ring is generally susceptible to electrophilic attack due to its π-electron-rich nature. However, the presence of the nitro group at the 6-position and the carbonitrile group at the 3-position significantly influences the regioselectivity and rate of these reactions. Both the nitro and carbonitrile groups are electron-withdrawing, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution. masterorganicchemistry.comuci.edu

Typically, in electrophilic aromatic substitution reactions, an electrophile is attacked by the π electrons of the aromatic ring. youtube.com This initial step is usually the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a carbocation intermediate known as an arenium ion. youtube.com A subsequent rapid deprotonation step restores the aromaticity. youtube.com

For indole itself, electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring. However, since this position is already substituted in 6-nitro-1H-indole-3-carbonitrile, any further electrophilic attack would be directed to the benzene ring. The strong deactivating effect of the nitro group makes such reactions challenging. The directing influence of the substituents on the indole ring dictates that electrophilic attack is most likely to occur at the C4 and C2 positions. However, steric hindrance from the adjacent groups can also play a significant role in determining the final product distribution.

Nucleophilic Reactivity of the Carbonitrile Group

The carbonitrile (or nitrile) group is characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org

The carbonitrile group of this compound can react with various nitrogen-centered nucleophiles. These reactions typically involve the nucleophilic addition of the nitrogen species to the electrophilic carbon of the nitrile. For instance, primary and secondary amines can add to the nitrile to form amidines after tautomerization.

In a related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, reactions with a variety of nitrogen nucleophiles such as piperidine, pyrrole, and indole have been shown to proceed at the C2 position of the indole ring via nucleophilic substitution, rather than at the aldehyde group. nii.ac.jppsu.edu This highlights the high reactivity of the C2 position in such electron-deficient indole systems.

Detailed studies on this compound itself with nitrogen binucleophiles (molecules with two nucleophilic nitrogen atoms) would be expected to yield heterocyclic systems. For example, reaction with hydrazine (B178648) could potentially lead to the formation of aminotriazole derivatives, while reaction with ethylenediamine (B42938) could form dihydroimidazole (B8729859) structures fused to the indole core. The specific reaction conditions would determine the final product.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. nih.govrsc.org These reactions are valuable for the construction of five-membered heterocyclic rings. For instance, 1,3-dipolar cycloaddition reactions with azides would lead to the formation of tetrazole rings. Similarly, reaction with nitrile oxides would yield oxadiazoles.

The feasibility and regioselectivity of these cycloaddition reactions are governed by the electronic properties of both the nitrile and the dipole, as described by frontier molecular orbital (FMO) theory. The electron-withdrawing nature of the 6-nitroindole (B147325) moiety would influence the energy levels of the nitrile's molecular orbitals, thereby affecting its reactivity towards different 1,3-dipoles.

Reductive Transformations of the Nitro Functionality

The nitro group is readily reducible to a variety of other functional groups, most commonly the amino group. This transformation is a key step in the synthesis of many biologically active molecules.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. mdpi.com Various catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. However, for substrates with other reducible functional groups, chemoselective methods are required.

Iron-catalyzed reductions have emerged as a cost-effective and environmentally friendly alternative. nih.govrsc.orgresearchgate.net These reactions are often carried out using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. The reaction proceeds through a series of single electron transfers from the iron metal to the nitro group. A variety of iron salts and complexes have also been shown to be effective catalysts for this transformation. nih.govrsc.org The use of organosilanes as the reducing agent in the presence of an iron catalyst allows for the selective reduction of nitro groups while tolerating other functional groups. rsc.org

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing SystemTypical ConditionsAdvantagesDisadvantages
H₂/Pd-CHydrogen gas, Palladium on Carbon, solvent (e.g., ethanol, ethyl acetate)High efficiency, clean reactionRequires specialized equipment for handling hydrogen gas, may reduce other functional groups
Fe/CH₃COOHIron powder, acetic acidInexpensive, environmentally friendlyRequires acidic conditions, can sometimes lead to over-reduction
SnCl₂·2H₂OTin(II) chloride dihydrate, solvent (e.g., ethanol, ethyl acetate)Good chemoselectivityGenerates tin-containing waste products
Fe catalyst/OrganosilaneIron salt or complex, organosilane (e.g., PhSiH₃), solventHigh chemoselectivity, mild reaction conditionsCost of organosilane and catalyst

The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediates. nih.gov The initial two-electron reduction of the nitro group leads to the formation of a nitroso intermediate (R-NO). nih.govbaranlab.org This is followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). nih.gov

The nitroso intermediate is often highly reactive and can be difficult to isolate. nih.gov However, its presence can be inferred through trapping experiments or spectroscopic techniques. In some cases, under carefully controlled conditions, the reduction can be stopped at the nitroso or hydroxylamine stage. mdpi.comnih.gov The detection and characterization of these intermediates are crucial for understanding the reaction mechanism and for developing selective reduction methods. nih.gov For instance, the nitroso intermediate can be trapped by dienes in a Diels-Alder reaction or by other nucleophiles.

Oxidative Reactions of the Indole Nucleus

The oxidation of the indole nucleus in this compound is a challenging transformation due to the electronic nature of the molecule. The indole ring system is typically electron-rich and susceptible to oxidation. However, in the case of this compound, the presence of the nitro and carbonitrile substituents significantly deactivates the ring towards electrophilic attack, which is a common pathway for many oxidation reactions.

Specific literature detailing the direct oxidation of the indole nucleus of this compound is limited. However, based on the known reactivity of related nitroindoles and the strong deactivating effect of the substituents, it can be inferred that the indole nucleus of this compound is highly resistant to oxidation under standard conditions. Harsh oxidizing agents would likely be required, which could lead to non-selective reactions or degradation of the molecule rather than a clean oxidation of the heterocyclic core.

In contrast, functional groups attached to the indole ring can be more susceptible to oxidation. For instance, the related compound, 6-nitro-1H-indole-3-carbaldehyde, can be oxidized to 6-nitro-1H-indole-3-carboxylic acid. This reaction targets the aldehyde group rather than the indole nucleus, highlighting the difference in reactivity between the substituent and the deactivated ring system.

General methods for the oxidation of indoles can lead to various products such as oxindoles, but these transformations are highly dependent on the substitution pattern of the indole. researchgate.net For this compound, the significant electron deficiency of the pyrrole ring would likely hinder the formation of the typical 2-oxindole or 3-oxindole products.

Table 1: Predicted Reactivity of the Indole Nucleus in this compound Towards Oxidation

Oxidizing Agent TypeExpected Reactivity of Indole NucleusRationale
Mild OxidantsLow to negligibleThe indole ring is strongly deactivated by the electron-withdrawing nitro and carbonitrile groups.
Strong OxidantsPotential for non-selective oxidation or degradationHigh energy input may overcome the deactivation but is likely to lack selectivity and lead to decomposition.

Regioselectivity and Stereoselectivity in Synthetic Routes and Transformations

The synthesis and subsequent reactions of this compound are characterized by a high degree of regioselectivity, which is dictated by the electronic properties of the substituents on the indole ring.

Regioselectivity in Synthesis:

The preparation of the 6-nitroindole scaffold often proceeds with high regioselectivity. For example, the nitration of 1H-indole-3-carbaldehyde using a mixture of nitric acid and glacial acetic acid has been shown to regioselectively yield the 6-nitro derivative. The electron-withdrawing aldehyde group at the C3 position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position of the benzene ring of the indole. This is a classic example of electrophilic aromatic substitution where the existing substituent governs the position of the new functional group.

Another regioselective method for the synthesis of 6-nitroindole derivatives involves the reaction of enaminones with nitroaromatic compounds, promoted by cesium carbonate (Cs₂CO₃), which proceeds under transition-metal-free conditions to form C-C and C-N bonds in a highly specific manner. rsc.org

A common route to 3-cyanoindoles is the dehydration of the corresponding 3-carboxaldehyde oxime. orgsyn.org Thus, the synthesis of this compound can be envisaged from 6-nitro-1H-indole-3-carbaldehyde.

Regioselectivity in Transformations:

The reactivity of the 6-nitroindole core is also highly regioselective. While the indole nucleus itself is deactivated towards electrophiles, certain positions become susceptible to nucleophilic attack. Studies on the related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that it undergoes nucleophilic substitution reactions regioselectively at the C2 position with a variety of nucleophiles, including nitrogen and sulfur-centered nucleophiles. nii.ac.jp This reactivity is attributed to the electron-withdrawing effects of the nitro group and the N-methoxy group, which make the C2 position electron-deficient and thus a prime target for nucleophiles. It is plausible that this compound, particularly after N-protection or activation, would exhibit similar regioselectivity in nucleophilic addition or substitution reactions.

Stereoselectivity:

There is currently a lack of specific research in the reviewed literature concerning stereoselective synthetic routes to or transformations of this compound. The molecule itself is achiral. Stereoselectivity would become a consideration in reactions that introduce a chiral center, for instance, through the asymmetric reduction of the pyrrole double bond or in reactions employing chiral catalysts or reagents that lead to the formation of stereogenic centers.

Table 2: Regioselectivity in the Synthesis and Reactions of 6-Nitroindoles

Reaction TypeReactantsProductRegioselectivity
Electrophilic Nitration1H-Indole-3-carbaldehyde, HNO₃/CH₃COOH6-Nitro-1H-indole-3-carbaldehydeNitration occurs selectively at the C6 position.
AnnulationEnaminones, Nitroaromatic compounds6-Nitroindole derivativesHighly regioselective formation of C-C and C-N bonds. rsc.org
Nucleophilic Substitution1-Methoxy-6-nitroindole-3-carbaldehyde, Nucleophiles (e.g., piperidine, pyrrole)2-Substituted-6-nitro-1H-indole-3-carbaldehydesSubstitution occurs selectively at the C2 position. nii.ac.jp

Advanced Research Applications and Potential Translational Avenues

Role as Synthetic Precursors for Complex Heterocyclic Architectures

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and natural products. sigmaaldrich.comresearchgate.net The presence of the nitro and cyano groups on the 6-nitro-1H-indole-3-carbonitrile ring system offers multiple points for chemical modification, making it a valuable starting material for the synthesis of more complex heterocyclic structures. The electron-withdrawing nature of these groups also influences the reactivity of the indole ring, enabling a diverse range of chemical transformations. uni-rostock.de

Synthesis of Indole-Fused Polycycles and Substituted 2-Cyanoindoles

The 2-cyanoindole structural motif, present in this compound, is a key building block for the creation of intricate indole-fused polycyclic systems. nih.gov These complex molecules are of significant interest due to their potential applications in medicinal chemistry and materials science. The reactivity of the cyano group and the indole nucleus allows for various cyclization strategies, leading to the formation of novel polycyclic frameworks. For instance, cascade cyclization reactions involving intramolecular C-H amination have been employed to synthesize 5,10-dihydroindolo[3,2-b]indoles, a class of heteroacenes with potential applications in organic electronics. rsc.org

Furthermore, this compound serves as a precursor for a variety of substituted 2-cyanoindoles. nih.gov The indole ring can be functionalized at different positions through various organic reactions, and the cyano group can be transformed into other functional groups, further expanding the molecular diversity that can be achieved from this starting material.

Building Blocks for Diverse Heterocyclic Derivatives

The versatility of this compound extends to its use as a foundational building block for a wide array of heterocyclic derivatives. sigmaaldrich.comnih.gov The reactive sites on the molecule, including the indole nitrogen, the aromatic ring, and the cyano group, can participate in various chemical reactions to construct different heterocyclic rings. For example, 3-cyanoacetyl indoles, which can be derived from related precursors, are utilized in multicomponent reactions to synthesize pyran, pyridine, and pyrazole (B372694) derivatives. nih.gov These reactions often proceed with high efficiency and allow for the rapid generation of molecular complexity from simple starting materials. The resulting heterocyclic compounds are frequently evaluated for their biological activities, highlighting the importance of indole-based building blocks in drug discovery programs. researchgate.net

Development as Materials for Advanced Technologies

The unique electronic properties of this compound, stemming from the combination of the electron-rich indole ring and the electron-withdrawing nitro and cyano groups, make it an attractive candidate for applications in materials science.

Application in Nonlinear Optics (NLO)

Organic molecules with significant nonlinear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic devices. nih.govresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that is dependent on the molecule's electronic structure. Compounds with a high degree of charge transfer, often described as push-pull systems, tend to exhibit large NLO responses.

The structure of this compound, with its electron-donating indole core and electron-withdrawing substituents, creates an intramolecular charge transfer system. This inherent asymmetry in electron distribution suggests that it and its derivatives could possess significant NLO properties. nih.gov Theoretical studies on related indole derivatives have shown that the presence of nitro groups can enhance the NLO response. nih.gov Further experimental and computational investigations are warranted to fully characterize the NLO properties of this compound and to explore its potential in applications such as optical switching and frequency conversion. researchgate.netspie.org

Utilization as Dual-Polarity MALDI Matrices in Mass Spectrometry and Imaging

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique used for the analysis of a wide range of molecules, from small organic compounds to large biomolecules. The choice of the matrix is critical for successful MALDI analysis, as it must co-crystallize with the analyte and efficiently absorb the laser energy to promote ionization.

Recent research has identified nitro-indole derivatives as novel dual-polarity matrices for MALDI mass spectrometry and imaging. nih.govresearchgate.net These matrices have been shown to be effective for the analysis of a broad class of analytes, including lipids, peptides, proteins, and glycans, in both positive and negative ion modes. nih.govresearchgate.net Specifically, certain nitro-indole derivatives have demonstrated superior performance compared to commonly used matrices, resulting in reduced ion suppression and improved detection sensitivity for complex mixtures. nih.gov For instance, 2,3,6-DMNI was found to be an excellent matrix for blueberry tissue imaging. nih.gov The ability of these compounds to act as dual-polarity matrices simplifies workflows and expands the range of molecules that can be analyzed in a single experiment. nih.govnih.gov The underlying principle is that the nitro-indole framework can efficiently facilitate both protonation (positive mode) and deprotonation (negative mode) of analyte molecules upon laser irradiation.

Table 1: Comparison of Nitro Indole (NI) Matrices with Common MALDI Matrices

Matrix Ion Polarity Analyte Class Key Advantages Reference
Nitro Indole Derivatives (e.g., 3,4-MNI, 2,3,6-DMNI) Dual (Positive & Negative) Lipids, Peptides, Proteins, Glycans, PFOS Reduced ion suppression, higher sensitivity for complex mixtures, effective for tissue imaging. nih.govresearchgate.net
2,5-dihydroxybenzoic acid (DHB) Primarily Positive Peptides, Proteins, Glycans Well-established, good for a wide range of biomolecules. nih.govnih.gov
α-cyano-4-hydroxycinnamic acid (CHCA) Primarily Positive Peptides, Small Proteins High sensitivity for peptides. nih.govresearchgate.net
Sinapinic acid (SA) Primarily Positive Proteins (>10 kDa) Good for high molecular weight proteins. nih.govresearchgate.net
1,5-diaminonaphthalene (DAN) Dual (Positive & Negative) Lipids, Small molecules Effective for lipid analysis. nih.govnih.gov

| 9-aminoacridine (9-AA) | Primarily Negative | Oligonucleotides, Acidic compounds | Good for negative ion mode analysis. | nih.govresearchgate.net |

Chemical Biology and Agrochemical Research Perspectives

The indole nucleus is a common motif in biologically active compounds, and the introduction of a nitro group can significantly modulate the biological properties of a molecule. While the primary focus on this compound has been in synthetic and materials chemistry, its structural features suggest potential applications in chemical biology and agrochemical research.

Nitro-substituted indoles are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The nitro group can be metabolically reduced to form reactive intermediates that can interact with biological macromolecules. The aldehyde precursor, 6-nitro-1H-indole-3-carbaldehyde, has been noted for its potential in medicinal chemistry. glpbio.com The nitrile group in this compound can also participate in interactions with biological targets or serve as a handle for further chemical modification to generate libraries of compounds for biological screening.

In the context of agrochemical research, indole derivatives have been investigated for their roles as plant growth regulators and pesticides. The unique substitution pattern of this compound makes it a candidate for exploration in the development of new agrochemicals. Further research is needed to systematically evaluate the biological activity of this compound and its derivatives to determine their potential in these applied fields.

Exploration in Plant Growth Regulation and Immunity Modulation

The indole ring is fundamental to the structure of auxins, a class of critical plant hormones, with indole-3-acetic acid (IAA) being the most common. nih.gov Auxins are key regulators of nearly every aspect of plant growth and development. nih.gov Research into beneficial bacteria that interact with plants has shown that the bacterial synthesis of IAA is a key signaling molecule in these interactions. nih.gov Advancing the understanding of how to modulate IAA biosynthesis in these microorganisms is an area of biotechnological interest for sustainable agriculture. nih.gov While direct studies on this compound for this purpose are not extensively documented, the foundational indole scaffold suggests that its derivatives are viable candidates for exploration as plant growth regulators. nih.govresearchgate.net

Potential as Scaffolds for Antimicrobial Agents Research

The indole scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives showing activity against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The inherent bioactivity of the indole nucleus can be significantly enhanced by the addition of specific functional groups. researchgate.netscirp.org

Nitro-substituted indoles, in particular, are noted for their antimicrobial and antifungal properties. researchgate.net The nitro group is a structural feature found in many biologically active compounds and can contribute to a wide spectrum of activity. researchgate.net Research has demonstrated that various indole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, studies on indole-acrylonitrile derivatives have identified compounds with significant antimicrobial potential, suggesting them as lead structures for further development. mdpi.comnih.gov The this compound structure, therefore, serves as a promising backbone for synthesizing novel compounds to combat the growing threat of antibiotic resistance. nih.gov

Investigation in Cancer Research

The indole scaffold is a prominent feature in many compounds investigated for their anticancer properties. nih.gov Derivatives of this compound are being explored through various modern cancer research methodologies.

In vitro Cytotoxicity: Numerous studies have confirmed the antiproliferative and pro-apoptotic effects of indole derivatives on various cancer cell lines. nih.gov For example, a comprehensive screening of novel indole-acrylonitrile derivatives by the National Cancer Institute revealed significant growth inhibition against a panel of approximately 60 human tumor cell lines. mdpi.com One prominent compound from this series demonstrated remarkable activity against cell lines from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer, with GI₅₀ (concentration for 50% growth inhibition) values as low as 0.0244 µM in some cases. mdpi.comnih.gov Similarly, pyrrolidine-substituted 5-nitroindole (B16589) derivatives were found to significantly downregulate c-Myc protein levels and induce G1 phase cell cycle arrest in cancer cells. nih.gov

Compound/DerivativeCancer Cell LineActivity TypeResultReference
Indole-Acrylonitrile Derivative (5c) Leukemia (HL-60(TB))Growth InhibitionGI₅₀ = 0.0244 µM mdpi.comnih.gov
Indole-Acrylonitrile Derivative (5c) Colon Cancer (COLO 205)Growth InhibitionGI₅₀ = 0.203 µM mdpi.comnih.gov
Indole-Acrylonitrile Derivative (5c) CNS Cancer (SNB-75)Growth InhibitionGI₅₀ = 0.0866 µM mdpi.comnih.gov
Indole-Acrylonitrile Derivative (5c) Breast Cancer (MDA-MB-468)Growth InhibitionGI₅₀ = 0.281 µM mdpi.comnih.gov
5-Nitroindole Derivative (7) Cancer CellsCell CycleG1 phase arrest at 6 µM nih.gov

Microarray Analysis: To understand the mechanisms behind the anticancer effects of indole compounds, researchers employ techniques like microarray analysis. Studies on indole-3-carbinol (B1674136), a related compound, have evaluated transcriptional changes in liver cells. nih.gov This research revealed that indole-3-carbinol treatment strongly activates the Aryl hydrocarbon Receptor (AhR) and Nrf2 (Nfe2l2) signaling pathways, which are crucial for cellular defense against oxidative stress and xenobiotic metabolism. nih.gov Such analyses help to identify the genetic and molecular pathways affected by these compounds.

Docking Studies for Target Identification: Molecular docking is a computational tool used to predict how a molecule binds to a specific target protein. This method is widely used in the study of indole derivatives to identify potential therapeutic targets. For instance, docking studies of novel indole-6-carboxylate derivatives have helped to elucidate their binding modes within the active sites of key cancer-related enzymes like EGFR and VEGFR-2 tyrosine kinases. nih.gov Similarly, docking simulations were used to support the observed inhibitory activity of 3,3-di(indolyl)indolin-2-ones against α-glucosidase, providing a molecular basis for their biological function. nih.gov These computational approaches are essential for rational drug design and for optimizing the interaction between the indole scaffold and its biological targets.

Enzyme Inhibition Studies

Derivatives of the indole scaffold are being investigated as inhibitors of various enzymes, including those relevant to metabolic disorders like type 2 diabetes. nih.gov The primary enzymes targeted in this context are α-glucosidase and α-amylase. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into glucose in the digestive tract. nih.govmdpi.com By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, helping to manage post-meal high blood sugar. mdpi.com

α-Glucosidase and α-Amylase Inhibition: Research has shown that synthesized 3,3-di(indolyl)indolin-2-ones, which share a core indole structure, exhibit significant inhibitory activity against α-glucosidase, often far exceeding that of the standard drug acarbose. nih.gov Some of these compounds showed a desirable profile of high α-glucosidase inhibition combined with lower α-amylase inhibition, which could potentially reduce gastrointestinal side effects associated with current therapies. nih.govnih.gov The position and nature of substituents on the indole ring were found to play a crucial role in the inhibitory activity. nih.gov

Compound/Derivativeα-Glucosidase % Inhibition (at 50 μg/ml)α-Amylase % Inhibition (at 50 μg/ml)Reference
Acarbose (Standard) 19 ± 590 ± 2 nih.gov
3,3-di(1H-indole-3-yl)-5-nitroindolin-2-one (1j) 94 ± 361 ± 6 nih.gov
Derivative 1i 67 ± 1351 ± 4 nih.gov
Derivative 1a (unsubstituted) 16 ± 645 ± 4 nih.gov

Structure-Activity Relationship (SAR) Studies for Functional Optimization

To enhance the therapeutic potential of this compound and its derivatives, extensive Structure-Activity Relationship (SAR) studies are conducted. nih.gov These studies systematically modify the chemical structure to understand which parts of the molecule are essential for its biological activity and how to optimize its function.

For example, in a series of 1H-indole-2-carboxamides, SAR studies revealed that activity was enhanced by placing a chloro or fluoro group at the C5 position of the indole ring and by having short alkyl chains at the C3 position. nih.gov The presence of a basic nitrogen atom on an attached phenyl ring was also found to be preferable for modulating activity. nih.gov In another study on thiazolidinone-based indole derivatives, the position of the nitro group on an attached phenyl ring was critical; a nitro group in the ortho-position led to significantly better inhibition of α-amylase and α-glucosidase compared to a meta-position. nih.gov Furthermore, research on indole-acrylonitrile derivatives showed that adding a methyl group to the nitrogen of the indole ring resulted in a compound with optimal anticancer properties. mdpi.com These detailed SAR analyses are crucial for the rational design and functional optimization of new, more potent, and selective therapeutic agents based on the indole scaffold.

Future Research Directions and Unexplored Avenues for 6 Nitro 1h Indole 3 Carbonitrile

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, and the introduction of specific functional groups, such as the nitro (-NO₂) and cyano (-CN) groups, can significantly modulate the biological and chemical properties of the resulting molecule. The compound 6-nitro-1H-indole-3-carbonitrile, while a specific and less-studied derivative, represents a scaffold with considerable potential. Its future exploration hinges on advancements in several key areas of chemical research, from how it is synthesized to how its properties are predicted and utilized. The following sections outline promising future research directions that could unlock the full potential of this and related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-nitro-1H-indole-3-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or nitration of indole derivatives. For example, bromination of 1H-indole-3-carbonitrile precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce functional groups at specific positions. Subsequent nitration with nitric acid/sulfuric acid mixtures introduces the nitro group. Reaction parameters such as temperature (e.g., 0–5°C for nitration to avoid over-oxidation), solvent polarity, and stoichiometry are critical for yield optimization. Analytical techniques like TLC and NMR are used to monitor intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of the nitro and nitrile groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). X-ray crystallography, though less common for nitriles, can resolve ambiguities in regiochemistry when single crystals are obtainable. Cross-referencing spectral data with computational predictions (e.g., DFT) enhances reliability .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

  • Methodological Answer : The nitro group participates in reduction reactions (e.g., catalytic hydrogenation to amines) for generating bioactive intermediates. The nitrile moiety can undergo nucleophilic substitution with amines or thiols to form amidines or thioamides. Cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts enable diversification of the indole scaffold. Reaction design must account for the electron-withdrawing effects of the nitro group, which can deactivate the aromatic ring toward electrophilic substitution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. Frontier molecular orbital (FMO) analysis predicts reactivity trends, such as the nitro group’s impact on HOMO-LUMO gaps. These insights guide synthetic strategies, such as regioselective functionalization. Vibrational frequency simulations (IR/Raman) validate experimental spectra and assign modes (e.g., NO₂ symmetric/asymmetric stretching) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between observed and predicted NMR shifts may arise from solvent effects or tautomerism. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. 2D NMR techniques (COSY, HSQC) clarify coupling patterns and connectivity. For ambiguous cases, compare experimental data with computational NMR predictions (e.g., GIAO method) or synthesize derivatives (e.g., acetylation) to probe substituent effects .

Q. How do steric and electronic effects influence the catalytic cross-coupling of this compound?

  • Methodological Answer : The nitro group’s electron-withdrawing nature reduces electron density at the indole ring, requiring electron-rich catalysts (e.g., Pd(PPh₃)₄) for cross-coupling. Steric hindrance at the 3-position (nitrile) directs coupling to the 5- or 7-positions. Optimize ligand choice (e.g., bulky phosphines) to enhance selectivity. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots quantify electronic effects .

Q. What experimental approaches evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases). In vitro assays (e.g., MTT for cytotoxicity) screen derivatives against cancer cell lines. Structure-activity relationship (SAR) analysis correlates substituent effects (e.g., nitro vs. amino groups) with potency. Metabolite stability is assessed via liver microsome assays .

Methodological Notes

  • Synthesis Optimization : Prioritize stepwise functionalization (e.g., bromination before nitration) to avoid side reactions .
  • Data Validation : Use orthogonal analytical methods (e.g., HPLC-MS alongside NMR) to confirm purity and structure .
  • Safety : Handle nitriles and nitro compounds in fume hoods; use personal protective equipment (PPE) due to toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.